molecular formula C8H6N4O3 B8621739 6-Carbamoylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

6-Carbamoylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No. B8621739
M. Wt: 206.16 g/mol
InChI Key: ZYLIVCXNTPXFMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09255110B2

Procedure details

An aqueous solution of sodium hydroxide (10%, 5 mL) was added to a suspension of 6-cyano-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester (0.35 mg, 1.62 mmol) in ethanol (5 mL) and the reaction mixture was heated at 60° C. for 5 hours. Ice-water was added and the resulting mixture was acidified until pH<1 by addition of an aqueous solution of hydrochloric acid (3 M). The solid which crashed out was collected by filtration, washed twice with water, methanol and diethyl ether, dried under reduced pressure to afford 0.25 g (75% yield) of 6-carbamoyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.35 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].C([O:5][C:6]([C:8]1[CH:9]=[N:10][N:11]2[CH:16]=[C:15]([C:17]#[N:18])[CH:14]=[N:13][C:12]=12)=[O:7])C.Cl>C(O)C>[C:17]([C:15]1[CH:14]=[N:13][C:12]2[N:11]([N:10]=[CH:9][C:8]=2[C:6]([OH:5])=[O:7])[CH:16]=1)(=[O:1])[NH2:18] |f:0.1|

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.35 mg
Type
reactant
Smiles
C(C)OC(=O)C=1C=NN2C1N=CC(=C2)C#N
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solid which crashed out was collected by filtration
WASH
Type
WASH
Details
washed twice with water, methanol and diethyl ether
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(N)(=O)C=1C=NC=2N(C1)N=CC2C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.25 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.